Lipophilicity Advantage: Lower logP and logD Compared to the 4-Fluorophenyl Analog (G677-0098)
Compound 933211-76-8 (G677-0015) demonstrates a lower calculated logP (4.70) and logD (4.70) compared to its direct 4-fluorophenyl analog N-(2-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (G677-0098), which has a logP of 4.84 and logD of 4.84 . This difference of 0.14 log units translates to a measurable reduction in lipophilicity, which is often associated with improved aqueous solubility, lower non-specific protein binding, and reduced phospholipidosis risk [1]. Additionally, 933211-76-8 has a lower molecular weight (377.46 vs. 395.45 g/mol), which contributes to a slightly more favorable ligand efficiency profile.
| Evidence Dimension | Lipophilicity and Molecular Weight |
|---|---|
| Target Compound Data | logP = 4.70, logD = 4.70, MW = 377.46 g/mol |
| Comparator Or Baseline | G677-0098 (4-fluorophenyl analog): logP = 4.84, logD = 4.84, MW = 395.45 g/mol |
| Quantified Difference | ΔlogP = -0.14, ΔMW = -18.0 g/mol (4.8% lower MW) |
| Conditions | Calculated properties using ChemDiv's in silico pipeline (ACD/Labs or similar algorithm); measurements at pH 7.4 |
Why This Matters
For screening libraries and lead optimization, a lower logP generally indicates a more favorable developability profile, making 933211-76-8 a preferable starting point over the 4-fluoro analog when balancing potency and ADME properties is critical.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 2010, 5, 235-248. View Source
